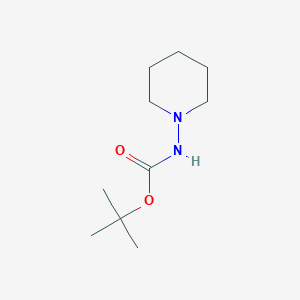

Tert-butyl piperidin-1-ylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl piperidin-1-ylcarbamate is a chemical compound with the molecular formula C10H20N2O2. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . The compound is a white solid at room temperature and is known for its role in the synthesis of various pharmaceuticals and fine chemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tert-butyl piperidin-1-ylcarbamate can be synthesized through the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction typically proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl piperidin-1-ylcarbamate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to piperidine and tert-butyl alcohol under acidic or basic conditions.

Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.

Major Products Formed

Hydrolysis: Piperidine and tert-butyl alcohol.

Substitution: Various substituted piperidine derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Tert-butyl piperidin-1-ylcarbamate is widely used in scientific research for its role as a protecting group in peptide synthesis . It is also utilized in the development of pharmaceuticals, where it helps in the synthesis of complex molecules by protecting reactive amine groups during multi-step reactions . Additionally, it finds applications in the synthesis of fine chemicals and agrochemicals .

Mecanismo De Acción

The primary mechanism of action of tert-butyl piperidin-1-ylcarbamate involves the protection of amine groups by forming a stable carbamate linkage . This linkage prevents the amine from participating in unwanted side reactions during synthesis. The protecting group can be removed under acidic conditions, typically using trifluoroacetic acid, to regenerate the free amine .

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl carbamate: Similar in structure but lacks the piperidine ring.

Benzyl carbamate: Contains a benzyl group instead of the tert-butyl group.

Fluorenylmethoxycarbonyl (FMOC) carbamate: Used as a protecting group in peptide synthesis but has different removal conditions.

Uniqueness

Tert-butyl piperidin-1-ylcarbamate is unique due to its combination of the tert-butyl group and the piperidine ring, which provides both steric hindrance and stability. This makes it particularly effective as a protecting group in organic synthesis, offering a balance between stability and ease of removal .

Actividad Biológica

Tert-butyl piperidin-1-ylcarbamate (TBPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Structure:

- Molecular Formula: C10H20N2O2

- Molecular Weight: Approximately 200.28 g/mol

- Physical Properties:

- Boiling Point: 331.4 °C

- Density: 1.0 g/cm³ at room temperature

Biological Activity Overview

TBPC has been primarily studied for its antimicrobial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Its selective toxicity towards bacterial cells with minimal cytotoxicity to mammalian cells makes it a promising candidate for further pharmacological development.

The mechanism by which TBPC exerts its antimicrobial effects involves:

- Disruption of Bacterial Cell Membranes: TBPC interacts with bacterial enzymes and membranes, leading to cell lysis.

- Inhibition of Key Enzymatic Pathways: It has been shown to modulate the activity of specific enzymes critical for bacterial survival.

Comparative Biological Activity

The following table summarizes the biological activities of TBPC compared to related compounds:

| Compound Name | Activity Type | Efficacy Against Bacteria | Cytotoxicity to Mammalian Cells |

|---|---|---|---|

| This compound | Antimicrobial | Effective against MRSA and VRE | Low |

| Tert-butyl piperidin-4-ylcarbamate | Antimicrobial | Moderate against Gram-positive | Moderate |

| Piperidine derivatives | Antimicrobial | Variable efficacy | High |

Case Studies and Research Findings

-

Antimicrobial Efficacy Study:

A study published in Smolecule demonstrated that TBPC exhibited significant antimicrobial activity against multiple strains of resistant bacteria. The compound's ability to selectively target bacterial cells while sparing mammalian cells was highlighted, suggesting a favorable therapeutic index for potential drug development. -

Mechanistic Insights:

Research conducted on the interaction of TBPC with bacterial membranes revealed that it disrupts membrane integrity, leading to cell death. This was confirmed through assays measuring cell viability post-treatment with varying concentrations of TBPC . -

In Vivo Studies:

In an in vivo model, TBPC was administered to assess its pharmacokinetic profile and therapeutic efficacy. Results indicated that TBPC effectively reduced bacterial load in infected tissues without significant adverse effects on the host organism .

Propiedades

IUPAC Name |

tert-butyl N-piperidin-1-ylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)11-12-7-5-4-6-8-12/h4-8H2,1-3H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHOQDDDDFBHGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395289 |

Source

|

| Record name | tert-butyl piperidin-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126216-45-3 |

Source

|

| Record name | tert-butyl piperidin-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.